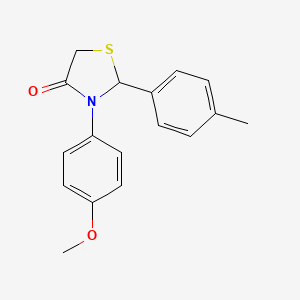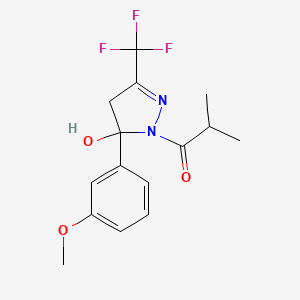![molecular formula C23H23NO B5210056 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, also known as IPE, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. IPE is a type of carbazole derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole also exhibits low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its potential applications in various fields. In addition, the synthesis of new derivatives of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole may lead to the development of more potent and selective compounds for use in lab experiments and clinical trials.
Conclusion:
In conclusion, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is a carbazole derivative that has garnered significant attention in scientific research due to its potential applications in various fields. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole exhibits anti-proliferative and pro-apoptotic effects in cancer cells, and it has potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its derivatives in various fields.
Métodos De Síntesis
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, including Suzuki coupling, Buchwald-Hartwig amination, and Ullmann coupling. One of the most common methods of synthesizing 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is through Suzuki coupling, which involves the reaction of 2-bromoethyl isopropylphenyl ether with 9-boronic acid carbazole in the presence of a palladium catalyst. The reaction produces 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole as a white solid.
Aplicaciones Científicas De Investigación
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaics. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
9-[2-(2-propan-2-ylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)18-9-5-8-14-23(18)25-16-15-24-21-12-6-3-10-19(21)20-11-4-7-13-22(20)24/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPQYWKGUXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)
![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)